Rel-(2S,3R)-1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-ol
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Overview
Description
Rel-(2S,3R)-1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-ol is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(2S,3R)-1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-ol typically involves multi-step organic reactions. A common approach might include:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine and an appropriate nitrile.
Introduction of the dichlorophenyl group: This step might involve a Friedel-Crafts acylation reaction.
Formation of the final product: The final step could involve a coupling reaction to attach the triazole ring to the dichlorophenyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Rel-(2S,3R)-1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-ol can undergo various chemical reactions, including:
Oxidation: This reaction might involve the conversion of hydroxyl groups to ketones or aldehydes.
Reduction: This could involve the reduction of the triazole ring or other functional groups.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophilic substitution reactions might involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of enzymes or receptors due to its triazole ring.
Medicine: As a candidate for drug development, particularly for antifungal or anticancer therapies.
Industry: As an intermediate in the production of agrochemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of Rel-(2S,3R)-1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-ol would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting their activity. The triazole ring is known to bind to metal ions, which could be part of its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: Another triazole derivative used as an antifungal agent.
Itraconazole: A triazole compound with a broader spectrum of antifungal activity.
Voriconazole: A triazole antifungal with improved activity against certain fungi.
Uniqueness
Rel-(2S,3R)-1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-ol might have unique properties due to the specific arrangement of its functional groups, which could result in different biological activity or chemical reactivity compared to other triazole derivatives.
Properties
Molecular Formula |
C15H19Cl2N3O |
---|---|
Molecular Weight |
328.2 g/mol |
IUPAC Name |
(2S,3R)-1-(2,4-dichlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pentan-3-ol |
InChI |
InChI=1S/C15H19Cl2N3O/c1-15(2,3)14(21)13(20-9-18-8-19-20)6-10-4-5-11(16)7-12(10)17/h4-5,7-9,13-14,21H,6H2,1-3H3/t13-,14-/m0/s1 |
InChI Key |
URDNHJIVMYZFRT-KBPBESRZSA-N |
Isomeric SMILES |
CC(C)(C)[C@H]([C@H](CC1=C(C=C(C=C1)Cl)Cl)N2C=NC=N2)O |
Canonical SMILES |
CC(C)(C)C(C(CC1=C(C=C(C=C1)Cl)Cl)N2C=NC=N2)O |
Origin of Product |
United States |
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